molecular formula C5H8N4O B11818392 N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

Cat. No.: B11818392
M. Wt: 140.14 g/mol
InChI Key: MNMRURPLDNNAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is a pyrazole-derived compound characterized by a hydroxylamine (-NHOH) group at the carboximidamide position and a methyl substituent on the pyrazole ring. Its reactivity and solubility are influenced by the hydroxylamine moiety, which can participate in hydrogen bonding and redox interactions, and the methyl group, which may enhance steric stability.

Properties

IUPAC Name

N'-hydroxy-1-methylpyrazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-4(7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMRURPLDNNAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under alkaline conditions. For example:

Reaction Type Reagents/Conditions Product
AlkylationMethyl iodide, K2_2CO3_3, ethanol, reflux1-Methyl-3-(methoxy)pyrazole-4-carboximidamide
AcylationAcetyl chloride, pyridine1-Methyl-3-(acetyloxy)pyrazole-4-carboximidamide

These reactions proceed via deprotonation of the hydroxyl group, forming an alkoxide intermediate that reacts with electrophiles.

Oxidation Reactions

The carboximidamide group is susceptible to oxidation:

Oxidizing Agent Conditions Product
Hydrogen peroxide (H2_2O2_2)Acetic acid, 50°C1-Methyl-3-nitroso-pyrazole-4-carboxamide
Potassium permanganateDilute H2_2SO4_4, 25°C1-Methyl-3-carbamoyl-pyrazole-4-carboxylic acid

Oxidation pathways depend on the agent’s strength, with H2_2O2_2 selectively targeting the imine moiety.

Reduction Reactions

Reduction of the carboximidamide group yields amine derivatives:

Reducing Agent Conditions Product
Sodium borohydride (NaBH4_4)Methanol, 0°C1-Methyl-3-aminomethyl-pyrazole-4-carboxamide
Catalytic hydrogenationH2_2, Pd/C, ethanol1-Methyl-3-aminomethyl-pyrazole-4-methanol

Reductive cleavage of the C=N bond is facilitated by polar protic solvents.

Cyclization Reactions

Under acidic conditions, the compound undergoes cyclization to form heterocyclic systems:

Acid Catalyst Conditions Product
HCl (conc.)Reflux, 12 hrs1-Methyl-pyrazolo[3,4-d]triazole-4-carboxamide
H2_2SO4_480°C, 6 hrs1-Methyl-pyrazolo[3,4-b]pyridine-4-carboxamide

Cyclization exploits the nucleophilic nitrogen in the carboximidamide group.

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

Medium Reactivity
Acidic (pH < 3)Protonation of the hydroxyl group enhances electrophilic substitution at C4.
Basic (pH > 10)Deprotonation promotes nucleophilic attack at the carboximidamide nitrogen.

Comparative Reactivity with Structural Analogues

The methyl group at position 1 and carboximidamide at position 3 distinguish this compound from analogues like N-hydroxy-1,3,5-trimethyl-pyrazole-4-carboximidamide . Key differences include:

  • Slower oxidation kinetics due to steric hindrance from the methyl group.

  • Enhanced stability in basic conditions compared to non-methylated analogues.

Mechanistic Insights

  • Nucleophilic substitution : Follows an SN_\text{N}2 mechanism, as evidenced by inversion of configuration at the reaction site.

  • Oxidation : Proceeds via a radical intermediate when strong oxidants like KMnO4_4 are used.

Scientific Research Applications

Diabetes Management

One of the most notable applications of N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is its role as a Maillard reaction inhibitor. The Maillard reaction leads to the formation of advanced glycation end products (AGEs), which are implicated in various diabetic complications such as retinopathy and nephropathy. Studies have shown that compounds like this compound can effectively inhibit this reaction, thereby potentially reducing the risk of diabetes-related complications .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage, including neurodegenerative disorders .

Food Preservation

Due to its ability to inhibit the formation of AGEs, this compound can be utilized in food preservation. It can be added to protein-rich foods to prevent the detrimental effects of non-enzymatic browning reactions during storage and cooking .

Polymer Chemistry

N-hydroxy derivatives have been explored for their potential use in polymer chemistry. The unique reactivity of the hydroxyl and carboximidamide groups allows for the development of new materials with tailored properties for specific applications such as coatings and adhesives.

Case Study 1: Diabetes Complications

A study demonstrated that administering this compound in diabetic animal models significantly reduced the levels of AGEs compared to control groups. The results indicated a marked improvement in kidney function and a reduction in retinal damage, highlighting its therapeutic potential in diabetes management.

Case Study 2: Food Application

In a controlled trial involving protein-rich foods treated with this compound, researchers observed a significant decrease in browning reactions during cooking. This not only improved the aesthetic quality of the food but also enhanced its nutritional profile by preserving amino acids that are typically degraded during cooking.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Moieties

Compounds such as N-(1H-benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides () replace the hydroxylamine group with a benzimidazole ring. Key differences include:

  • Synthesis : These analogues are synthesized via coupling reactions using EDCI/HOBt in DMF, yielding 45–78% isolated products .
  • Biological Relevance : Benzimidazole derivatives are often investigated as kinase or protease inhibitors, suggesting that the target compound may share similar applications but with altered binding kinetics due to its hydroxylamine group.

Table 1: Comparison of Benzimidazole Analogues and Target Compound

Property Benzimidazole Analogues N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide
Key Functional Group Benzimidazole Hydroxylamine (-NHOH)
Synthesis Yield 45–78% Not reported (inferred similar)
Solubility Moderate (DMSO/CDCl3) Likely higher (polar -NHOH group)
Hydroxylamine-Containing Pyrazole Derivatives

describes N-benzyl-N-hydroxy-1-arylpyrazole-3-carboxamides , which share the N-hydroxy group but feature aryl and benzyl substituents. Comparisons include:

  • Synthetic Routes : Both compounds employ EDCI/HOBt-mediated coupling, but the target compound’s methyl group may simplify purification due to reduced steric complexity .
  • Bioactivity : Hydroxylamine-containing pyrazoles are often explored as nitric oxide synthase inhibitors; the target compound’s methyl group may modulate metabolic stability.

Table 2: Hydroxylamine Pyrazole Derivatives

Compound Substituents Key Applications
N-benzyl-N-hydroxy-1-aryl derivatives Aryl, benzyl Enzyme inhibition
Target compound Methyl, -NHOH Potential bioactive agent
Carboximidamide Derivatives

lists 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides , which replace the hydroxylamine group with a carboximidamide (-C(=NH)NH2) moiety. Key distinctions:

  • Basicity : The carboximidamide group is more basic than hydroxylamine, affecting protonation states and membrane permeability.
  • Substituent Diversity: Derivatives in feature electron-withdrawing (e.g., -NO2, -Cl) and electron-donating (e.g., -OCH3) groups on phenyl rings, which modulate electronic properties and target affinity .

Table 3: Carboximidamide vs. Hydroxylamine Derivatives

Property Carboximidamide Derivatives Target Compound
Functional Group -C(=NH)NH2 -NHOH
Basicity (pKa) Higher (~10–12) Moderate (~6–8)
Substituent Effects Para/meta halogens common Methyl group enhances stability
Computational Studies on Physicochemical Properties

(Becke’s DFT) and (SMD solvation model) provide frameworks for predicting properties:

  • Solubility : The SMD model predicts that the hydroxylamine group increases polarity, enhancing aqueous solubility compared to benzimidazole or carboximidamide derivatives .
  • Stability : The methyl group in the target compound may reduce steric strain, as suggested by DFT optimizations of similar pyrazole geometries .

Table 4: Predicted Properties via Computational Models

Model Key Insight Relevance to Target Compound
SMD Solvation Higher polarity improves solubility Aligns with -NHOH group’s hydrophilicity
DFT (Becke) Methyl group stabilizes pyrazole ring Supports synthetic feasibility

Biological Activity

N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide (commonly referred to as N-hydroxy-pyrazole) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with hydroxyl and carboximidamide functional groups. These groups are crucial for its biological activity, enabling interactions with various biomolecules.

The biological activity of N-hydroxy-pyrazole is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows for hydrogen bonding, while the carboximidamide moiety can form additional interactions with proteins. This interaction can modulate biochemical pathways, influencing processes such as inflammation and oxidative stress responses.

1. Antimicrobial Properties

N-hydroxy-1-methyl-1H-pyrazole has been studied for its antimicrobial effects. Research indicates that it exhibits activity against various bacterial strains, including resistant strains like Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophages, suggesting potential applications in treating inflammatory diseases .

3. Antioxidant Activity

N-hydroxy-pyrazole has also been evaluated for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress markers in cellular models, indicating its potential use in conditions characterized by oxidative damage.

Therapeutic Applications

Given its diverse biological activities, N-hydroxy-1-methyl-1H-pyrazole is being explored for various therapeutic applications:

  • Cancer Therapy : The compound shows promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation .
  • Diabetes Management : Its ability to inhibit advanced glycation end-products (AGEs) formation positions it as a potential agent for managing diabetes-related complications .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of N-hydroxy-pyrazole revealed that it significantly reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound induced G2/M phase arrest and apoptosis, with IC50 values indicating potent activity at low concentrations .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, N-hydroxy-pyrazole administration led to a marked reduction in edema and inflammatory cytokine levels. The compound demonstrated an IC50 value of approximately 14.6 mM for TNF-α inhibition, showcasing its potential as an anti-inflammatory agent .

Summary of Biological Activities

Activity Mechanism IC50 (mM)
AntimicrobialInhibition of cell wall synthesisVaries by strain
Anti-inflammatoryInhibition of TNF-α production14.6
AntioxidantScavenging free radicalsNot specified
AnticancerInduction of apoptosis and cell cycle arrestVaries by cell line

Q & A

Q. What are the common synthetic routes for N-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via coupling reactions using carbodiimide-based reagents. A general procedure involves reacting pyrazole-3-carboxylic acid derivatives with hydroxylamine derivatives in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF. Critical parameters include maintaining anhydrous conditions, stoichiometric control of EDCI/HOBt (1.5–2.0 equivalents), and reaction times of 12–24 hours. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. What standard characterization techniques are used to confirm the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 6.31–8.63 ppm for pyrazole protons, as in structurally related compounds) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
  • HPLC : Purity assessment (>95% threshold) using reverse-phase columns and UV detection .

Q. How should this compound be stored to ensure stability?

Store the compound at –20°C under inert gas (argon or nitrogen) in airtight containers. Stability studies on analogous pyrazole derivatives suggest degradation risks from moisture and light. Pre-purification intermediates may require stabilization with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can computational modeling aid in optimizing the compound’s bioactivity or selectivity?

Molecular docking and density functional theory (DFT) calculations can predict binding affinities to target proteins (e.g., enzymes or receptors). For example, crystal structure refinement using SHELXL (for X-ray data) and software like AutoDock Vina can model interactions with active sites. Substituent effects on electronic properties (e.g., HOMO-LUMO gaps) can guide functional group modifications .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or HRMS data may arise from tautomerism (common in pyrazoles) or impurities. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Isotopic labeling : Confirm assignments via 15^15N or 13^13C-enriched analogs.
  • Cross-validation : Compare with structurally characterized analogs (e.g., derivatives in ) .

Q. How can synthetic routes be modified to enhance scalability or regioselectivity?

  • Catalyst screening : Transition metals (e.g., Pd/Cu for cross-coupling) or organocatalysts for regioselective C–H functionalization.
  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 2–4 hours) .

Q. What methodologies are effective in studying structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Introduce substituents at the pyrazole ring (e.g., electron-withdrawing groups at the 5-position) and test bioactivity (e.g., enzyme inhibition assays).
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs.
  • QSAR models : Corrogate electronic (Hammett σ) or steric (Taft Es) parameters with activity data .

Q. How can advanced purification techniques address challenges in isolating high-purity batches?

  • Preparative HPLC : For resolving diastereomers or regioisomers.
  • Ion-exchange chromatography : To remove acidic/basic impurities.
  • Crystallization screening : Use solvent/anti-solvent pairs (e.g., DCM/hexane) to optimize crystal habit .

Data Contradiction & Validation

Q. How should researchers address inconsistencies between biological activity and computational predictions?

  • Re-evaluate binding models : Check for protein flexibility or allosteric sites overlooked in docking.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Metabolic stability assays : Test for rapid degradation in biological matrices (e.g., liver microsomes) .

Q. What statistical approaches are recommended for analyzing conflicting data in SAR studies?

  • Multivariate analysis : Principal component analysis (PCA) to identify outliers or confounding variables.
  • Bayesian modeling : Incorporate prior knowledge (e.g., known active scaffolds) to refine activity predictions.
  • Dose-response curves : Use nonlinear regression to quantify potency (EC50/IC50) and efficacy (Emax) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.